![molecular formula C15H15N5O4 B3965939 6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Overview
Description
6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrofuran moiety, and a pyrano-pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a nitrofuran derivative with a suitable pyrazole precursor, followed by cyclization to form the pyrano-pyrazole ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The nitrofuran moiety, once reduced by nitroreductases, acts as a warhead to covalently modify the targets. The side chain at the C2 position of the furan ring defines its selectivity, depending on how well it fits into the ligand-binding pocket of a target .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile apart from similar compounds is its nitrofuran moiety, which imparts unique chemical and biological properties. This moiety enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-amino-3-tert-butyl-4-(5-nitrofuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-15(2,3)12-11-10(8-4-5-9(23-8)20(21)22)7(6-16)13(17)24-14(11)19-18-12/h4-5,10H,17H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWAJDMVOTZHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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